molecular formula C8H19Cl2N3O3 B1446239 H-Gly-Lys-OH-2HCl CAS No. 31461-63-9

H-Gly-Lys-OH-2HCl

Cat. No. B1446239
CAS RN: 31461-63-9
M. Wt: 276.16 g/mol
InChI Key: FSGICWHRIZBISV-ILKKLZGPSA-N
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Description

H-Gly-Lys-OH-2HCl, also known as Glycyllysine dihydrochloride, is a dipeptide composed of the amino acids glycine and lysine . It has a molecular formula of C8H17N3O3·2HCl and a molecular weight of 276.2 g/mol .


Synthesis Analysis

The synthesis of a similar tripeptide, H-Lys-Lys-Gly-OH, has been reported . The process involved extending the peptide chain from the C-terminus by synthesizing N2, N6-dicarbobenzoxylysine and N6-carbobenzoxylysine methyl ester hydrochloride and condensing them by the mixed anhydride method . The next step consisted of obtaining glycine benzyl ester hydrochloride and condensing it with N2, N6-dicarbobenzoxylysine hydrazide to produce the protected target tripeptide . The final step involved removing the protection using hydrogenolysis over a Ni-Re catalyst .


Chemical Reactions Analysis

The synthesis process of a similar tripeptide, H-Lys-Lys-Gly-OH, involves several chemical reactions including the formation of peptide bonds using mixed anhydride and azide methods . The free tripeptide was obtained via hydrogenolysis over a Ni catalyst .

Scientific Research Applications

  • NMR Chemical Shifts in Peptide Studies

    • Carbon-13 NMR chemical shifts of amino acid residues in peptides similar to H-Gly-Lys-OH-2HCl have been measured, providing valuable information for conformational studies of polypeptides (Richarz & Wüthrich, 1978).
    • 1H-nmr parameters of amino acid residues in peptides including H-Gly-Lys-OH-2HCl were measured, aiding in understanding the influence of amino acid residues on peptide properties (Bundi & Wüthrich, 1979).
  • Peptide Synthesis and Biological Activity

    • Developments in the synthesis and biological activity of Gly-His-Lys derivatives, including those structurally similar to H-Gly-Lys-OH-2HCl, have been a subject of extensive research, especially in medicine and dermatology (Kukowska & Dzierzbicka, 2014).
    • Synthesis methods for cyclic peptide polyamines, like cyclo-(Lys-Lys-Gly)2, offer insights into the efficient preparation of complex peptides related to H-Gly-Lys-OH-2HCl (Bailey & Crofts, 1992).
  • Interaction with Metal Ions

    • The tripeptide H-Gly-His-Lys-OH (GHL), similar to H-Gly-Lys-OH-2HCl, has been shown to modulate growth and viability of various cell types, potentially through complexation with metal ions like copper and iron (Pickart & Thaler, 1980).
  • Hydrogen Bonding and Protein Structure

    • Easily polarizable hydrogen bonds between side chains in proteins, involving residues like Lys and Gly, are essential for understanding protein folding and function, relevant to peptides such as H-Gly-Lys-OH-2HCl (Kristof & Zundel, 1980).
  • Crystal Structure and Molecular Packing

    • The crystal structure of a collagen-like peptide with a charged pair, including residues like Lys and Gly, provides insights into the molecular packing and interaction, which can be extrapolated to the understanding of peptides like H-Gly-Lys-OH-2HCl (Kramer et al., 2000).

Safety And Hazards

The safety data sheet for H-Lys-Lys-OH-2HCl suggests that if exposure limits are exceeded or irritation or other symptoms are experienced, a full-face respirator should be used .

Future Directions

The synthesis of a similar tripeptide, H-Lys-Lys-Gly-OH, was focused on the development of a synthesis for a tripeptide containing the amino acids lysine (Lys) and glycine that could be used to improve protein metabolism in mammals . This suggests potential future directions in the development of peptides for biological applications.

properties

IUPAC Name

(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3.2ClH/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;;/h6H,1-5,9-10H2,(H,11,12)(H,13,14);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGICWHRIZBISV-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Lys-OH-2HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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